2,2-Difluoro-1-(3-furanyl)-4-methyl-3-penten-1-one
Description
Chemical Identity: 2,2-Difluoro-1-(3-furanyl)-4-methyl-3-penten-1-one (CAS: 334873-84-6) is a fluorinated enone derivative characterized by a furan-3-yl substituent at position 1, a geminal difluoro group at position 2, and a methyl group at position 4 of the pentenone backbone. Its molecular formula is C₁₀H₁₀F₂O₂, with a molecular weight of 212.18 g/mol .
Properties
CAS No. |
334873-84-6 |
|---|---|
Molecular Formula |
C10H10F2O2 |
Molecular Weight |
200.18 g/mol |
IUPAC Name |
2,2-difluoro-1-(furan-3-yl)-4-methylpent-3-en-1-one |
InChI |
InChI=1S/C10H10F2O2/c1-7(2)5-10(11,12)9(13)8-3-4-14-6-8/h3-6H,1-2H3 |
InChI Key |
MFZPKAJJAIIRCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(C(=O)C1=COC=C1)(F)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-(3-Furyl)-4-Methyl-3-Penten-1-One typically involves the introduction of fluorine atoms into a precursor molecule. One common method is the reaction of a furan derivative with a fluorinating agent under controlled conditions. For example, the reaction of 3-furyl methyl ketone with a fluorinating reagent such as Selectfluor® can yield the desired difluorinated product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as chromatography and crystallization can ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-1-(3-Furyl)-4-Methyl-3-Penten-1-One can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2,2-Difluoro-1-(3-Furyl)-4-Methyl-3-Penten-1-One has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its potential as a pharmaceutical intermediate is being explored for the development of new drugs.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1-(3-Furyl)-4-Methyl-3-Penten-1-One involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for these targets. Additionally, the furan ring and pentenone moiety can participate in various chemical reactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to three analogs with modifications in substituents or functional groups, as detailed below:
Table 1: Structural and Functional Comparison
Key Findings :
Impact of Fluorination: The geminal difluoro groups in the target compound significantly lower the pKa of the α-hydrogens, enhancing acidity and enabling unique reactivity in Michael additions or enolate formation compared to the non-fluorinated analog (59204-74-9) . Fluorination increases metabolic stability, making the compound more suitable for pharmaceutical applications than its non-fluorinated counterpart .
Aromatic Substitution Effects :
- Replacing the 3-furanyl group with a phenyl ring (334873-72-2) results in a ~20% increase in logP, suggesting improved membrane permeability but reduced solubility in polar solvents .
- The furan ring’s oxygen atom enables hydrogen-bonding interactions absent in the phenyl analog, which may influence crystallization behavior or binding to biological targets .
Heterocyclic Modifications :
Research and Application Insights
- Synthetic Utility : The target compound’s difluoro and furanyl groups make it a versatile intermediate for synthesizing fluorinated heterocycles, which are prevalent in agrochemicals and antivirals .
Biological Activity
2,2-Difluoro-1-(3-furanyl)-4-methyl-3-penten-1-one, also known by its CAS number 334873-84-6, is a fluorinated compound with potential biological activity. Its unique structure, featuring a furan ring and difluoromethyl group, suggests various pharmacological properties that warrant investigation. This article reviews the biological activity, mechanisms of action, and potential therapeutic applications of this compound based on current research findings.
- Molecular Formula : C10H10F2O2
- Molecular Weight : 200.18 g/mol
- InChIKey : MFZPKAJJAIIRCP-UHFFFAOYSA-N
- SMILES : C(C(C=C(C)C)(F)F)(=O)c1cocc1
Cytotoxic Effects
Recent studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. In silico investigations suggest that compounds with similar structures can regulate gene expression related to apoptosis and cell proliferation.
| Cell Line | Cytotoxicity (Pa) |
|---|---|
| Oligodendroglioma (Hs 683) | 0.559 |
| Non-small-cell lung carcinoma (HOP-18) | 0.505 |
| Glioblastoma (SF-295) | 0.593 |
These values indicate moderate cytotoxicity, suggesting that further exploration could lead to the development of new anticancer therapies.
Gene Regulation
The compound has been shown to influence the expression of several genes associated with metabolic processes and cancer progression:
- FOXO1 : Involved in insulin sensitivity and energy homeostasis.
- ADIPOQ : Plays a role in glucose regulation and fatty acid breakdown.
- BRMS1 : Acts as a metastasis suppressor in breast cancer.
The potential for this compound to upregulate these genes highlights its possible role in metabolic diseases and cancer treatment.
The biological activity of this compound may be attributed to its interaction with specific cellular pathways:
- CYP450 Interactions : Preliminary data suggest that this compound may not significantly inhibit key CYP450 isoforms (e.g., CYP450 3A4), indicating a lower risk of drug-drug interactions during co-administration with other medications .
- Energy Metabolism : Similar compounds have been implicated in enhancing oxidative phosphorylation processes, potentially increasing ATP production in aerobic organisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
